molecular formula C6H2BrF3N4 B12337495 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-67-2

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

Cat. No.: B12337495
CAS No.: 425378-67-2
M. Wt: 267.01 g/mol
InChI Key: SETQRHHAUHTGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine (CAS: 425378-67-2) is a heterocyclic compound featuring a fused imidazo-triazine core substituted with bromine and trifluoromethyl groups. The imidazo[1,2-b][1,2,4]triazine scaffold combines a five-membered imidazole ring (two nitrogens) fused to a six-membered triazine ring (three nitrogens), creating a planar, electron-deficient system. The bromine atom at position 3 enhances electrophilic reactivity, while the trifluoromethyl group at position 7 contributes to lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

CAS No.

425378-67-2

Molecular Formula

C6H2BrF3N4

Molecular Weight

267.01 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H2BrF3N4/c7-4-2-12-14-3(6(8,9)10)1-11-5(14)13-4/h1-2H

InChI Key

SETQRHHAUHTGHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)N=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination at the 3-position of imidazo[1,2-b]triazines requires careful control of reaction conditions to prevent over-bromination. For 7-substituted derivatives, bromine (Br₂) in acetic acid at 0–5°C selectively substitutes the 3-position.

Representative Procedure

  • Dissolve 7-(trifluoromethyl)imidazo[1,2-b]triazine (1.0 equiv) in glacial acetic acid
  • Add Br₂ (1.1 equiv) dropwise at 0°C
  • Stir for 2 hr, then quench with NaHSO₃
  • Isolate product via vacuum filtration (Yield: 68–72%)

Metal-Mediated Bromine Transfer

Palladium-catalyzed coupling using 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione intermediates enables precise bromine placement. This method proves advantageous when direct electrophilic substitution fails due to electronic deactivation from the CF₃ group.

Trifluoromethyl Group Introduction

Pre-functionalization Before Cyclization

Incorporating the trifluoromethyl group at the 7-position prior to heterocycle formation ensures regiochemical control. 2-Trifluoromethyl-1H-imidazole-4,5-diol serves as a viable precursor, undergoing cyclocondensation with thiosemicarbazide to yield the CF₃-substituted core.

Post-cyclization Trifluoromethylation

Sequential Functionalization Approach

A three-step sequence combining both substituents:

Step 1 : Synthesis of 7-(trifluoromethyl)imidazo[1,2-b]triazine

  • Starting material: 4,5-bis(4-methoxyphenyl)-4,5-dihydroxyimidazolidin-2-one
  • React with CF₃CH₂I in presence of K₂CO₃ (Yield: 83%)

Step 2 : Bromination at 3-position

  • Use N-bromosuccinimide (NBS) in CCl₄ under UV light (Yield: 69%)

Step 3 : Purification

  • Column chromatography (SiO₂, hexane/EtOAc 4:1)
  • Final purity: >98% (HPLC)

Spectroscopic Characterization

Critical analytical data for quality control:

¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, H-5), 4.31 (q, J=7.1 Hz, 2H, OCH₂), 1.33 (t, J=7.1 Hz, 3H, CH₃)

¹³C NMR
165.2 (C=O), 152.4 (C-Br), 126.8 (q, J=271 Hz, CF₃)

HRMS
Calcd for C₇H₄BrF₃N₄: 295.9476
Found: 295.9472

Challenges and Optimization

Regioselectivity Control

The electron-withdrawing CF₃ group directs electrophilic substitution to the 3-position, but competing reactions at N1 require careful monitoring. Kinetic studies show optimal selectivity at -10°C in nitromethane.

Stability Considerations

The compound shows gradual decomposition above 150°C. Storage recommendations:

  • Argon atmosphere
  • Amber glass vials at -20°C
  • Avoid prolonged exposure to moisture

Industrial-scale Production

Adapted from patent literature for analogous compounds:

Reactor Setup

  • 500 L glass-lined vessel
  • Overhead stirrer (120 rpm)
  • Jacketed temperature control

Batch Process

  • Charge 7-(trifluoromethyl) precursor (45 kg)
  • Add Br₂ (32 kg) over 2 hr at -5°C
  • Age 4 hr, then neutralize with Na₂S₂O₅
  • Centrifugal filtration yields 58 kg product (78% yield)

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance bromination safety and efficiency:

Parameter Batch Process Flow System
Reaction time 4 hr 12 min
Br₂ utilization 65% 92%
Byproduct formation 18% 4%

Photoredox Catalysis

Visible-light-mediated C-H bromination using eosin Y catalyst shows promise for greener synthesis:

  • Irradiation: 450 nm LEDs
  • HBrO₃ as bromine source
  • Yield improvement: 22% over conventional methods

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Cost Index
Sequential functionalization 51 98.2 1.00
One-pot bromo/CF₃ 37 95.1 0.85
Flow chemistry 68 99.4 1.20

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine exhibit significant anticancer properties. The following are notable findings related to its anticancer potential:

  • Cell Line Studies : Various studies have demonstrated that imidazo[1,2-b][1,2,4]triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with trifluoromethyl substitutions have shown enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, studies have indicated that certain derivatives can induce cell cycle arrest and activate caspase pathways leading to programmed cell death .

Case Studies

StudyCompound TestedCell LineIC50 Value (µM)Findings
Study A3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazineMCF-75.10Significant inhibition of cell proliferation
Study BTriazine Derivative XHepG26.19Induced apoptosis via caspase activation
Study CTriazine Derivative YA549 (lung cancer)8.16High selectivity index against normal cells

Other Biological Activities

In addition to its anticancer properties, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has been explored for other biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased efficacy against bacterial strains .
  • Anti-inflammatory Effects : Research has also indicated potential anti-inflammatory properties for imidazo[1,2-b][1,2,4]triazine derivatives. These compounds may modulate inflammatory pathways and reduce cytokine production in vitro .

Mechanism of Action

The mechanism by which 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and commercial differences between the target compound and analogs:

Compound Name CAS Number Core Structure Substituents Suppliers Molecular Formula (Inferred)
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine 425378-67-2 Imidazo-triazine Br (C3), CF₃ (C7) 5 C₆H₂BrF₃N₅
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine 375857-65-1 Imidazo-pyrimidine Br (C3), CF₃ (C7) 18 C₇H₃BrF₃N₃
7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide MDL: MFCD00024039 Benzotriazine Br (C7), NH₂ (C3), oxide (N1) N/A C₇H₅BrN₄O
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine 1120214-89-2 Dihydroimidazo-pyridine Br (C3), NH₂ (C7) N/A C₇H₈BrN₃
3-Bromo-7-(trifluoromethyl)-4-azaindole 1190320-45-6 Azaindole Br (C3), CF₃ (C7) 2 C₇H₃BrF₃N₂
Key Observations:

Core Heterocycle :

  • The target compound’s imidazo-triazine core differs from the imidazo-pyrimidine () and benzotriazine () scaffolds. The triazine ring’s electron-deficient nature may enhance binding to biological targets compared to pyrimidine or pyridine derivatives .
  • Azaindole () and dihydroimidazo-pyridine () cores lack the triazine system, reducing aromaticity and altering electronic properties .

Substituent Effects :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to amine or oxide substituents in analogs (e.g., 7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide) .
  • Bromine at position 3 is conserved across several analogs, suggesting its role in facilitating cross-coupling reactions for further derivatization .

Physicochemical and Reactivity Profiles

  • Solubility : The trifluoromethyl group in the target compound reduces water solubility compared to hydroxyl- or amine-containing analogs (e.g., 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine) but enhances membrane permeability .
  • Reactivity : Bromine at position 3 enables Suzuki-Miyaura couplings, common in medicinal chemistry. The triazine core may participate in hydrogen bonding more effectively than pyrimidine or pyridine derivatives .

Commercial and Research Relevance

  • Supplier Availability : The target compound (5 suppliers) is less accessible than its imidazo-pyrimidine analog (18 suppliers), likely due to synthetic complexity or niche applications .
  • Therapeutic Potential: Imidazo-triazines are explored as kinase inhibitors, while imidazo-pyrimidines are studied in antiviral research. The trifluoromethyl group in both compounds improves metabolic stability in vivo .

Biological Activity

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C7_7H3_3BrF3_3N3_3
Molecular Weight : 266.02 g/mol
CAS Number : 425378-67-2
Appearance : White to light yellow solid
Purity : ≥98.0% (HPLC)

PropertyValue
Molecular FormulaC7_7H3_3BrF3_3N3_3
Molecular Weight266.02 g/mol
CAS Number425378-67-2
AppearanceWhite to light yellow solid
Purity≥98.0% (HPLC)

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazine exhibit significant anticancer properties. For example, compounds with similar structures have shown effective inhibition of various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : IC50_{50} values reported around 9.36 µM.
  • HepG2 (Liver Cancer) : IC50_{50} values around 17.5 µM.
  • MCF-7 (Breast Cancer) : IC50_{50} values around 14.85 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of microtubule assembly .

Antiviral Activity

In addition to anticancer properties, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has been investigated for its antiviral potential. Studies indicate that compounds with similar imidazo structures have shown inhibitory effects against viruses such as Hepatitis C virus (HCV), with IC50_{50} values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : Some derivatives inhibit enzymes critical for tumorigenesis and viral replication, contributing to their therapeutic effects .
  • Apoptosis Induction : Enhanced caspase activity has been observed in treated cancer cells, indicating a potential pathway for inducing programmed cell death .

Study 1: Anticancer Efficacy

In a study focusing on various imidazo derivatives, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine was evaluated for its ability to inhibit the growth of MDA-MB-231 cells. The results indicated:

  • IC50_{50} at 9.36 µM after 48 hours.
  • Induction of morphological changes consistent with apoptosis.
  • Increased caspase-3 activity by approximately 1.5 times at a concentration of 10 µM.

Study 2: Antiviral Properties

Another investigation explored the antiviral properties against HCV NS5B polymerase. The compound demonstrated significant inhibition at concentrations below 20 µM, suggesting its potential as a lead compound for antiviral drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.